3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid
Description
3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid (CAS: 1148027-01-3) is a synthetic acrylic acid derivative with a molecular formula of C₁₃H₁₈N₂O₃ and a molecular weight of 250.294 g/mol . Its structure features a dimethyl-substituted acrylic acid backbone conjugated to a cyclohexylcarbamoyl group bearing a cyano (-CN) substituent. This combination of functional groups confers unique steric and electronic properties, making it a candidate for specialized applications in medicinal chemistry and materials science. The compound is typically synthesized to a purity of ≥95% and is available as a research chemical for use in intermediates and fine chemical synthesis .
Key structural attributes include:
- Dimethylacrylic acid moiety: Enhances rigidity and influences solubility.
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-[(1-cyanocyclohexyl)amino]-2,3-dimethyl-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C13H18N2O3/c1-9(10(2)12(17)18)11(16)15-13(8-14)6-4-3-5-7-13/h3-7H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
GTJBDXXURSIWBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)C(=O)O)C(=O)NC1(CCCCC1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:
Formation of the cyclohexylcarbamoyl intermediate: This step involves the reaction of cyclohexylamine with a suitable reagent to form the cyclohexylcarbamoyl group.
Introduction of the cyano group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the dimethyl-acrylic acid moiety: This step involves the reaction of the intermediate compounds with dimethyl-acrylic acid under specific conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of amines.
Scientific Research Applications
Chemistry: 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, this compound may be used to study the effects of cyano and carbamoyl groups on biological systems.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the carbamoyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biological processes and pathways.
Comparison with Similar Compounds
Table 1: Comparative Properties of Selected Acrylic Acid Derivatives
| Property | 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic Acid | L1 (Anthracenyl-Phenanthroline Ligand) | Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid) |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₃ | C₆₄H₄₄N₂O₄ | C₉H₈O₄ |
| Molecular Weight (g/mol) | 250.29 | 937.03 | 180.16 |
| Key Functional Groups | Cyano, carbamoyl, dimethylacrylic acid | Anthracenyl, dimethylacrylic acid | Dihydroxyphenyl, acrylic acid |
| Structural Complexity | Moderate | High (polyaromatic system) | Low |
| Applications | Research chemical, synthetic intermediate | Coordination chemistry, catalysis | Antioxidant, food/cosmetic additive |
| Bioactivity | Underexplored | Metal-binding properties | Antioxidant, anti-inflammatory |
Detailed Comparative Insights
Steric and Electronic Effects
- Target Compound: The dimethyl groups on the acrylic acid backbone create steric hindrance, which may limit rotational freedom and enhance stability. The electron-withdrawing cyano group on the cyclohexylcarbamoyl moiety could polarize the carbamoyl carbonyl, increasing electrophilicity .
- L1 : Anthracenyl substituents introduce extended π-conjugation, enabling applications in photophysical studies or as a ligand for metal coordination. The dimethylacrylic acid groups likely stabilize metal-binding interactions .
- Caffeic Acid : The dihydroxyphenyl group donates electron density to the acrylic acid, enhancing antioxidant activity via radical scavenging .
Q & A
Q. Methodological Notes
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